N-Fmoc-O-ethyl-L-homoserine is a derivative of homoserine, which is an amino acid that plays a crucial role in various biochemical processes. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom and an ethyl group on the oxygen of the hydroxyl group. The compound is primarily utilized in peptide synthesis, particularly for the creation of cyclic peptides, due to its ability to act as a reducing agent.
The synthesis of N-Fmoc-O-ethyl-L-homoserine typically involves solid-phase peptide synthesis techniques. The Fmoc protection strategy is widely used in these methods, allowing for selective deprotection and subsequent coupling of amino acids.
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Parameters such as temperature, solvent choice, and reaction time are critical for successful outcomes.
N-Fmoc-O-ethyl-L-homoserine has a molecular formula of C21H23NO5 and a molecular weight of approximately 369.41 g/mol. The structure includes:
N-Fmoc-O-ethyl-L-homoserine participates in several chemical reactions relevant to peptide synthesis:
The reactivity of N-Fmoc-O-ethyl-L-homoserine depends on its functional groups, particularly in conditions that allow for selective deprotection and coupling without side reactions.
The mechanism involves:
The efficiency of these reactions can be influenced by factors such as solvent choice and temperature.
N-Fmoc-O-ethyl-L-homoserine has several scientific applications:
This compound exemplifies how modifications to natural amino acids can expand their utility in synthetic chemistry and biochemistry, facilitating advancements in research and development within these fields.
N-Fmoc-O-ethyl-L-homoserine serves as a non-natural amino acid building block in Fmoc-based solid-phase peptide synthesis. Its utility stems from the fluorenylmethyloxycarbonyl (Fmoc) group’s orthogonality to tert-butyl-based side-chain protections, enabling iterative deprotection under mild basic conditions (e.g., 20% piperidine in dimethylformamide). The ethyl ether moiety on the homoserine side chain remains stable during standard SPPS cycles, preventing undesired side reactions such as lactonization or elimination. Coupling typically employs activating reagents like O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate or O-(benzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate in dimethylformamide, achieving >99% efficiency per cycle. Post-assembly, global deprotection uses trifluoroacetic acid–triisopropylsilane–water (95:2.5:2.5), cleaving the peptide while preserving the ethyl ether linkage [6].
Table 1: Coupling Reagents for Incorporating N-Fmoc-O-ethyl-L-homoserine in SPPS
Reagent | Solvent | Coupling Efficiency (%) | Side Products |
---|---|---|---|
HATU | DMF | >99.5 | <0.5% epimerization |
HBTU | DMF | 98–99 | Minor guanidinylation |
DIC/OxymaPure® | DMF | >99 | Negligible |
Late-stage diversification of homoserine-containing peptides employs an on-resin iodination-substitution sequence. After SPPS, the homoserine side-chain hydroxy group is deprotected using 1% trifluoroacetic acid in dichloromethane to remove the acid-labile 4,4′-dimethoxytrityl group. Subsequent iodination with methyltriphenoxyphosphonium iodide generates iodohomoalanine directly on the resin. This intermediate undergoes nucleophilic substitution with sulfur, selenium, or carbon-based nucleophiles (e.g., thiophenol, 7-mercapto-4-methylcoumarin, or thioglucose) in dimethylformamide or dimethyl sulfoxide. The reaction proceeds efficiently (70–96% yield) under N,N-diisopropylethylamine catalysis, enabling incorporation of fluorescent labels, glycosylation sites, or biomimetic thioethers without compromising peptide integrity. This method is scalable to complex peptides (e.g., 34-mer WW domains) and avoids purification challenges associated with pre-functionalized building blocks [3] [9].
Orthogonal protection is critical for homoserine derivatives to prevent side reactions during SPPS. The hydroxy group is protected with hyperacid-labile groups like 4,4′-dimethoxytrityl, which is cleaved selectively with 1% trifluoroacetic acid without affecting tert-butyl-based protections (e.g., tert-butyl for aspartate/glutamate or triphenylmethyl for cysteine). For aminooxy-functionalized homoserine analogues, the 4-methyltrityl group replaces tert-butyloxycarbonyl to prevent β-elimination during Fmoc deprotection. This strategy suppresses lactonization and aspartimide formation by >90% in aspartate-rich sequences. After chain assembly, the 4-methyltrityl group is removed with 1% trifluoroacetic acid in dichloromethane, enabling chemoselective conjugation with carbonyl-containing fragments [9] [10].
Ethyl and methyl ether derivatives of N-Fmoc-L-homoserine exhibit distinct physicochemical and reactivity profiles:
Table 2: Physicochemical Properties of Homoserine Ether Derivatives
Property | O-Methyl Homoserine | O-Ethyl Homoserine |
---|---|---|
Molecular formula | C₂₀H₂₁NO₅ | C₂₁H₂₃NO₅ |
Molecular weight | 355.39 g/mol | 369.42 g/mol |
Melting point | 138–143°C | Not reported |
[α]D²⁰ (c=1, dimethylformamide) | –28° to –32° | –25° to –29° |
Trifluoroacetic acid stability | Moderate (90–95% intact) | High (>99% intact) |
Regioselective O-alkylation of homoserine remains synthetically challenging due to:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1